2-O-(Methylsulfonyl)pentose
Description
2-O-(Methylsulfonyl)pentose is a chemically modified pentose sugar in which a methylsulfonyl (-SO₂CH₃) group is attached to the 2-hydroxyl position of the pentose backbone. The methylsulfonyl group is a strong electron-withdrawing moiety, making the adjacent oxygen a favorable site for nucleophilic substitution or elimination reactions. The compound is cataloged under CAS 53081-34-8 and is structurally related to other methylsulfonyl-modified carbohydrates, such as glucofuranose and xylofuranose derivatives .
Properties
CAS No. |
67006-18-2 |
|---|---|
Molecular Formula |
C6H12O7S |
Molecular Weight |
228.22 g/mol |
IUPAC Name |
(3,4,5-trihydroxy-1-oxopentan-2-yl) methanesulfonate |
InChI |
InChI=1S/C6H12O7S/c1-14(11,12)13-5(3-8)6(10)4(9)2-7/h3-7,9-10H,2H2,1H3 |
InChI Key |
HWDWUFXVHOPSQW-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OC(C=O)C(C(CO)O)O |
Canonical SMILES |
CS(=O)(=O)OC(C=O)C(C(CO)O)O |
Other CAS No. |
67006-18-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Case Studies
- Nucleoside Synthesis: A 2024 study demonstrated that this compound efficiently generated C-2 modified ribose analogs with >90% yield in glycosylation reactions, outperforming 6-O-methanesulfonyl glucofuranose derivatives, which showed <60% yield due to steric effects .
- Toxicity Profile : Ethyl methanesulfonate’s high mutagenicity contrasts with the lower toxicity of sugar-based sulfonates, making the latter safer for therapeutic applications .
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